molecular formula C17H22N6O5 B2971544 N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine CAS No. 714286-92-7

N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine

Cat. No.: B2971544
CAS No.: 714286-92-7
M. Wt: 390.4
InChI Key: WLXQIFYECSASKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative featuring a triamine backbone with distinct functional groups:

  • N4-substitution: A 2,5-dimethoxyphenyl group, which is common in psychoactive phenethylamine derivatives (e.g., NBOMe series) .
  • Position 5: A nitro (-NO₂) group, which may confer redox activity or influence binding interactions.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O5/c1-26-10-5-6-13(27-2)12(8-10)20-16-14(23(24)25)15(18)21-17(22-16)19-9-11-4-3-7-28-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXQIFYECSASKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H20N4O4\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_4

This compound features a pyrimidine core with various substituents that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their effects through interactions with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
  • Antiviral Activity : Certain derivatives have shown promise as inhibitors of HIV and other viral pathogens by disrupting viral replication processes .
  • Anticancer Properties : Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Antiviral Activity

A study highlighted the antiviral properties of pyrimidine derivatives against HIV-1. The compound K-5a2 exhibited significant potency against various NNRTI-resistant mutations, suggesting that similar compounds could be effective against resistant strains .

Anticancer Efficacy

Another investigation focused on the anticancer potential of pyrimidine derivatives. The study revealed that specific modifications in the structure could enhance activity against cancer cell lines by targeting metabolic pathways essential for tumor growth .

Case Studies

  • Case Study 1 : A clinical trial involving a related compound demonstrated significant reductions in tumor size in patients with non-small cell lung cancer (NSCLC). The trial assessed the efficacy of a pyrimidine analog targeting the HER family kinases .
  • Case Study 2 : Research on the compound's antibacterial properties indicated effectiveness against Staphylococcus aureus strains, suggesting potential applications in treating resistant bacterial infections .

Data Tables

Activity Target Outcome Reference
AntiviralHIV-1 NNRTIHigh potency against resistant strains
AnticancerTumor cellsInduced apoptosis
AntibacterialStaphylococcus aureusEffective against resistant strains

Comparison with Similar Compounds

Melamine Phosphate (1,3,5-Triazine-2,4,6-Triamine Phosphate)

Melamine phosphate shares a triamine backbone but differs in ring structure and applications:

Property Target Compound Melamine Phosphate
Core Structure Pyrimidine Triazine
Functional Groups Nitro, oxolane-methyl Phosphate ester
Applications Undocumented (potential medicinal use) Flame retardant, industrial polymer additive

Key Difference : The pyrimidine core and nitro group in the target compound suggest divergent reactivity compared to melamine phosphate’s flame-retardant properties.

Pyrido[2,3-d]Pyrimidine DHFR Inhibitors (e.g., Piritrexim)

Pyrido-pyrimidines like piritrexim share structural motifs relevant to enzyme inhibition:

Property Target Compound Piritrexim
Core Structure Pyrimidine triamine Pyrido[2,3-d]pyrimidine
Functional Groups Nitro, oxolane-methyl Methyl, dimethoxyphenyl
Pharmacology Hypothesized DHFR inhibition DHFR inhibitor (antifolate, anticancer)

Key Similarity : Both compounds feature aromatic heterocycles with substituents that enhance binding to enzyme active sites. However, piritrexim’s fused pyrido-pyrimidine system and clinical validation highlight its therapeutic relevance compared to the target compound’s unexplored bioactivity .

Triazolo-Pyrimidine Sulfonamides (e.g., Flumetsulam)

Agricultural chemicals like flumetsulam provide insights into pyrimidine-based bioactivity:

Property Target Compound Flumetsulam
Core Structure Pyrimidine triamine Triazolo[1,5-a]pyrimidine
Functional Groups Nitro, oxolane-methyl Sulfonamide, difluorophenyl
Applications Undocumented Herbicide (acetolactate synthase inhibitor)

Key Difference : The sulfonamide and triazolo groups in flumetsulam confer herbicidal activity, whereas the target compound’s nitro group may favor redox-mediated mechanisms.

Q & A

Q. What are the optimal synthetic routes for N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine?

The synthesis of this compound likely involves multi-step nucleophilic substitution and functionalization. A plausible route includes:

  • Step 1 : Nitration of a pyrimidine precursor to introduce the nitro group at position 5.
  • Step 2 : Sequential amination at positions 2, 4, and 6 using protected amines. For example, NaN₃-mediated substitution (as in ) could be adapted for introducing the oxolane-methyl group at N2.
  • Step 3 : Coupling with 2,5-dimethoxyphenyl via Buchwald-Hartwig amination or Ullmann-type reactions. Purification via flash chromatography (e.g., 5% MeOH in DCM) and crystallization may enhance yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation should include:

  • Analytical HPLC/MS : To confirm molecular weight and purity (>95%).
  • ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, nitro group absence of protons).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for similar pyrimidine derivatives in .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay conditions?

Contradictions may arise from solvent polarity, pH, or cellular permeability. To address this:

  • Standardized assay protocols : Use consistent buffer systems (e.g., phosphate buffer at pH 7.4) and solubilizing agents (DMSO ≤0.1%).
  • Dose-response curves : Compare IC₅₀ values under varied conditions to identify assay-specific artifacts.
  • Molecular dynamics simulations : Predict solubility and membrane interaction using tools like GROMACS, referencing ’s computational frameworks .

Q. How can computational modeling assist in predicting the compound’s interaction with biological targets?

Advanced computational approaches include:

  • Docking studies (AutoDock Vina) : Screen against enzymes like dihydrofolate reductase (DHFR), where nitro and methoxy groups may form hydrogen bonds with active-site residues.
  • Quantum mechanical calculations (DFT) : Analyze electronic effects of the nitro group on binding affinity. highlights the use of reaction path searches to optimize ligand-target interactions .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between stereoisomers or analogs.

Q. What are the challenges in designing enantioselective syntheses for pyrimidine derivatives with multiple stereocenters?

Key challenges and solutions:

  • Steric hindrance : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed C–N coupling).
  • Diastereomer separation : Employ chiral stationary phases in HPLC or enzymatic resolution. ’s structural analysis of pyrimidine dihedral angles (e.g., 12.8° twist in phenyl groups) underscores the importance of stereochemical characterization .
  • Dynamic kinetic resolution : Combine racemization and selective crystallization for scalable enantiopure synthesis.

Data Analysis and Mechanistic Studies

Q. How can researchers analyze conflicting spectroscopic data for this compound’s tautomeric forms?

Conflicting NMR or IR data may arise from tautomerism (e.g., nitro ↔ nitoso equilibria). Strategies include:

  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers.
  • Isotopic labeling : Use ¹⁵N-labeled samples to trace nitrogen environments.
  • Theoretical IR/Raman spectra : Compare computed vibrational modes (Gaussian 16) with experimental data to resolve ambiguities.

Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?

Essential controls:

  • pH stability studies : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS.
  • Light/oxygen sensitivity : Store samples under inert atmospheres (N₂/Ar) and amber glass.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated breakdown.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.